molecular formula C11H9FN2O B6385310 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyrimidine CAS No. 1111108-26-9

5-(5-Fluoro-2-methylphenyl)-2-hydroxypyrimidine

Cat. No.: B6385310
CAS No.: 1111108-26-9
M. Wt: 204.20 g/mol
InChI Key: DANMKNJLBZCWOL-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methylphenyl)-2-hydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with a hydroxyl group and a 5-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyrimidine typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with appropriate pyrimidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted derivatives .

Scientific Research Applications

5-(5-Fluoro-2-methylphenyl)-2-hydroxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoro-2-methylphenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom, methyl group, and hydroxyl-substituted pyrimidine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-2-3-9(12)4-10(7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANMKNJLBZCWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686797
Record name 5-(5-Fluoro-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-26-9
Record name 5-(5-Fluoro-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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